N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)-5-苯基异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

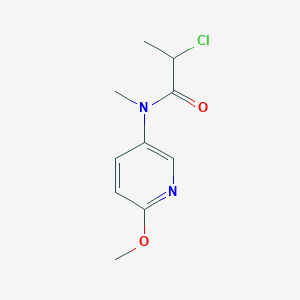

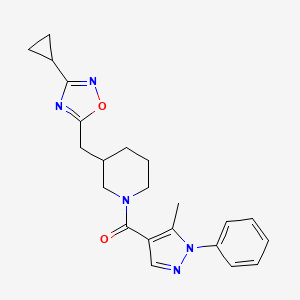

The compound is a derivative of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, also known as DMTMM . DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis .

Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . The synthesis of your compound might involve similar reactions, but with different reactants.Molecular Structure Analysis

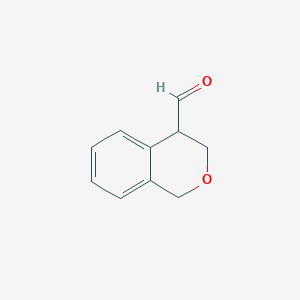

The molecular structure of this compound would likely include a triazine ring (based on the 1,3,5-triazin-2-yl part of the name), which is a ring structure composed of three carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

DMTMM is used in amide coupling, one of the most common reactions in organic chemistry . It’s possible that your compound could be involved in similar reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, DMTMM is a solid at room temperature .科学研究应用

在合成和化学中的应用

缩合反应:N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)-5-苯基异恶唑-3-甲酰胺及其衍生物已用于缩合反应中。例如,化合物 4-(4,6-二甲氧基-1,3,5-三嗪-2-基)-4-甲基-吗啉氯化物 (DMTMM) 已被合成并有效用于羧酸和胺的缩合以生成酰胺和酯。这种方法很实用,因为它简单且易于去除副产物 (Kunishima 等,1999)。

催化应用:该化合物已用作 Suzuki 反应中含硼多金属多相催化剂中的配体,证明了其在促进合成含呋喃基和噻吩基杂双芳基中的作用 (Bumagin 等,2019)。

生物偶联:在生物偶联领域,该化合物已被与传统的 EDC/NHS 活化化学进行比较,用于在水中将胺连接到透明质酸上。已经发现它更有效,并且不需要像 EDC/NHS 那样严格的 pH 控制,使其成为合成透明质酸衍生物用于生物医学和制药应用的有前途的工具 (D’Este 等,2014)。

N-甲氧基-N-甲基酰胺的合成:该化合物已参与从 4,6-嘧啶基氨基甲酸酯和格氏试剂中制备新的 N-甲氧基-N-甲基酰胺(Weinreb 酰胺),突出了其在为各种酮(在化学合成中很重要)创造中间体中的作用 (Lee,2007)。

作用机制

Target of Action

Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to be used as condensing agents in the formation of amides . This suggests that the compound might interact with carboxylic acids and amines, facilitating their condensation into amides.

Mode of Action

The compound likely functions as a condensing agent, mediating the formation of amides from carboxylic acids and amines . The triazine ring in the compound might play a crucial role in this process, possibly acting as an electron-withdrawing group that increases the electrophilicity of the carboxylic acid, thereby promoting nucleophilic attack by the amine.

Biochemical Pathways

Given its potential role in amide formation, it might influence pathways involving proteins or peptides, as amide bonds are fundamental to the structure of these biomolecules .

Result of Action

The molecular and cellular effects of the compound’s action would likely depend on the specific amides formed through its condensing activity. These effects could range from changes in protein structure and function to alterations in signaling pathways, depending on the nature of the amides and their roles in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactants could influence the compound’s action, efficacy, and stability. For instance, the efficiency of the condensation reaction might be affected by the pH of the environment, as both carboxylic acids and amines can undergo ionization. Similarly, temperature could influence the rate of the reaction, while other reactants might compete with the carboxylic acid or amine for reaction with the compound .

安全和危害

属性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c1-23-15-18-13(19-16(20-15)24-2)9-17-14(22)11-8-12(25-21-11)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJSZXYQFQFDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2934856.png)

![N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine](/img/structure/B2934858.png)

![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934864.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide](/img/structure/B2934869.png)